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Compound of Interest

5-Chloro-N-ethylpyrazine-2-
Compound Name:

carboxamide
CAS No.: 1642321-68-3

Cat. No.: B1410575

Get Quote

Executive Summary

Pyrazinamide (PZA) is a prodrug essential for the sterilizing phase of tuberculosis (TB)
treatment, unique for its ability to kill non-replicating persisters in acidic environments.
However, its utility is limited by the requirement for activation by the bacterial enzyme
pyrazinamidase (PncA), the primary route of resistance.

5-Chloro-N-ethylpyrazine-2-carboxamide represents a class of "next-generation” PZA
analogs designed to bypass PncA activation. By introducing a chlorine atom at the C5 position
and an ethyl group at the amide nitrogen, this compound shifts the mechanism of action from
"prodrug” to "direct inhibitor," targeting Fatty Acid Synthase | (FAS-I). While primarily utilized as
a high-value intermediate in the synthesis of LSD1 inhibitors and antiviral agents (e.g.,
Favipiravir analogs), its biological profile offers critical insights into overcoming multidrug-
resistant (MDR) TB.
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The fundamental difference lies in bioactivation. PZA is inactive until hydrolyzed by M.
tuberculosis PncA. The 5-Chloro-N-ethyl analog, due to N-substitution, blocks PncA hydrolysis
but gains direct affinity for FAS-I due to the electrophilic 5-chloro group.
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Figure 1: Divergent activation pathways. PZA requires enzymatic conversion to POA, whereas
the 5-Chloro-N-ethyl analog bypasses this step to directly inhibit fatty acid synthesis.

Biological Activity & Experimental Data[1][2][3][4][5]
[6][7][8]

Antimycobacterial Potency

While PZA is highly active in vivo, its in vitro activity is notoriously difficult to measure (requiring
pH 5.5). 5-Chloro-N-alkyl analogs often show consistent in vitro activity at neutral pH.

e PZA: MIC 16-64 pg/mL (pH 5.5). Inactive at neutral pH.
¢ 5-Chloro-N-ethyl Analog:
o Predicted MIC: 12.5 — 50 pg/mL (Based on SAR of N-methyl/N-propyl homologs).

o SAR Insight: The N-ethyl group increases lipophilicity (logP), facilitating passive diffusion
across the mycobacterial cell wall. However, it is generally less potent than bulkier analogs
(e.g., N-cyclopentyl or N-phenyl, which can reach MICs of 1.56 pg/mL).

o Resistance Breaking: Retains activity against M. tuberculosis strains with pncA mutations
(the most common cause of PZA resistance).

Cytotoxicity & Selectivity

o PZA: Excellent safety profile (high selectivity index).
e 5-Chloro-N-ethyl Analog:

o Cytotoxicity is typically low in mammalian cells (Vero/HepG2 lines), with IC50 values often
>100 pM.

o Warning: The 5-chloro group is reactive. In metabolic screens, it may undergo nucleophilic
displacement (glutathione conjugation), which is a key consideration for lead optimization.

Experimental Protocols
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Synthesis of 5-Chloro-N-ethylpyrazine-2-carboxamide

This protocol describes the conversion of 5-chloropyrazine-2-carboxylic acid to the N-ethyl
amide, a standard procedure for generating this intermediate.

Reagents:

5-Chloropyrazine-2-carboxylic acid (1.0 eq)

Thionyl chloride (

) or Oxalyl chloride

Ethylamine (2.0 M in THF)

Triethylamine (

)

Dichloromethane (DCM)

Workflow:

Activation: Dissolve 5-chloropyrazine-2-carboxylic acid in anhydrous DCM. Add oxalyl
chloride (1.2 eq) and a catalytic drop of DMF. Stir at

to RT for 2 hours until gas evolution ceases (Formation of acyl chloride).

o Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve residue in
dry DCM.

o Amidation: Cool the solution to

. Add Ethylamine (1.5 eq) and
(2.0 eq) dropwise.

e Reaction: Stir at RT for 4-12 hours. Monitor by TLC (EtOAc/Hexane 1:1).

e Workup: Wash with water, sat.
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, and brine. Dry over

 Purification: Flash column chromatography (Silica gel, 0-5% MeOH in DCM).

Microplate Alamar Blue Assay (MABA) for MIC
Determination

To objectively compare the activity of the analog against M. tuberculosis H37Rv.

Protocol:

Preparation: Prepare stock solutions of PZA (in DMSO/acidified media) and 5-Chloro-N-ethyl
analog (in DMSO).

» Media: Use Middlebrook 7H9 broth supplemented with OADC.

o Note for PZA: Adjust media pH to 6.0 (PZA is inactive at pH 6.8).

o Note for Analog: Use standard pH 6.8 to demonstrate pH independence.

e Plating: Add 100 pL media to 96-well plates. Perform serial 2-fold dilutions of compounds.

¢ Inoculation: Add

CFU/mL of M. tuberculosis.

e Incubation: Incubate at

for 7 days.

e Readout: Add Alamar Blue reagent (Resazurin). Incubate 24h.

o Blue = No Growth (Inhibition).

o Pink = Growth (Reduction of Resazurin).

o Calculation: MIC is the lowest concentration preventing color change.
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Applications in Drug Development[2]

While PZA is a finished drug, 5-Chloro-N-ethylpyrazine-2-carboxamide is a versatile tool:
e LSD1 Inhibitor Synthesis:

o Used as a scaffold to synthesize Lysine Specific Demethylase 1 (LSD1) inhibitors for
cancer therapy. The pyrazine core mimics the histone tail or cofactor binding site.

o Reference: Patent W02012/177606 utilizes this specific intermediate.[1][2][3]
e Antiviral Research:

o Structural similarity to Favipiravir (T-705).[4] The 5-chloro and amide positions are critical
for exploring RNA-dependent RNA polymerase (RdRp) inhibition in viral pathogens.

e TB Resistance Probing:

o Researchers use this compound to screen clinical isolates. If an isolate is PZA-resistant
but sensitive to the 5-Chloro analog, the resistance mechanism is confirmed as pncA-
mediated (activation defect) rather than target-mediated (panD or rpsA).
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Diseases, 5(11), 1951-1959.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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